molecular formula C13H17ClN2O5S B2925434 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 565194-83-4

2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B2925434
CAS No.: 565194-83-4
M. Wt: 348.8
InChI Key: ZMUXZRVJHOCIFU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C13H17ClN2O5S. It is a derivative of acetamide and contains functional groups such as chloro, methoxy, and morpholine sulfonyl. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization. One common synthetic route includes the following steps:

  • Preparation of the phenyl ring: : The phenyl ring is first synthesized or obtained from a suitable precursor.

  • Introduction of the methoxy group: : The phenyl ring is then treated with a methoxy group donor, such as methanol, in the presence of a catalyst to introduce the methoxy group at the desired position.

  • Introduction of the morpholine sulfonyl group: : The phenyl ring with the methoxy group is then reacted with morpholine and a sulfonyl chloride reagent to introduce the morpholine sulfonyl group.

  • Acetylation: : Finally, the compound is acetylated using acetyl chloride or another acetylating agent to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.

  • Substitution: : Substitution reactions can be performed to replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide has various scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:

  • 2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide: : This compound differs by having an ethoxy group instead of a methoxy group.

  • Chlorsulfuron: : Another sulfonylurea herbicide with a similar structure but different functional groups.

These compounds share similarities in their core structure but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-chloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5S/c1-20-12-3-2-10(8-11(12)15-13(17)9-14)22(18,19)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUXZRVJHOCIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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